molecular formula C12H15N3O B14124772 4-(4-Methoxyphenyl)piperazine-1-carbonitrile CAS No. 89026-65-3

4-(4-Methoxyphenyl)piperazine-1-carbonitrile

Cat. No.: B14124772
CAS No.: 89026-65-3
M. Wt: 217.27 g/mol
InChI Key: YKHWWURJOIBLOZ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperazine-1-carbonitrile is an organic compound with the molecular formula C12H15N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a methoxyphenyl group attached to the piperazine ring and a carbonitrile group at the 1-position of the piperazine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)piperazine-1-carbonitrile typically involves the reaction of 4-methoxyphenylpiperazine with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbon of the cyanogen bromide, resulting in the formation of the carbonitrile group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)piperazine-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxyphenyl)piperazine-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)piperazine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)piperazine-1-carbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

89026-65-3

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-(4-methoxyphenyl)piperazine-1-carbonitrile

InChI

InChI=1S/C12H15N3O/c1-16-12-4-2-11(3-5-12)15-8-6-14(10-13)7-9-15/h2-5H,6-9H2,1H3

InChI Key

YKHWWURJOIBLOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C#N

Origin of Product

United States

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